5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid
Description
Properties
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,1-2,15-16H2,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKHWMXDRXDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)CCC2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408651 | |
| Record name | 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5136-34-5 | |
| Record name | 2,2'-(1,2-Ethanediyl)bis(5-aminobenzenesulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features:
- Two aromatic rings each substituted with amino and sulfonic acid groups.
- Ethylene (–CH2–CH2–) linkage connecting the two aromatic systems.
- Preservation of functional groups during coupling.
Reported Preparation Approaches
Reductive Coupling of Sulfonated Nitroaromatic Precursors
A common approach involves the reduction of dinitro-substituted diphenyl sulfonic acid derivatives to the corresponding diamino compounds.
- Starting materials: Nitro-substituted benzenesulfonic acids or derivatives.
- Catalysts: Iron-copper or iron-nickel composite catalysts are employed to facilitate the reduction.
- Solvents: Methanol or ethanol as reaction media.
- Conditions: Autoclave heating to promote reductive coupling.
- Outcome: Formation of 4,4'-diaminobibenzyl-2,2'-disulfonic acid, which is structurally analogous and closely related to the target compound.
This method is described in patent literature and technical disclosures, emphasizing catalytic reductive coupling under mild conditions to avoid degradation of sulfonic acid groups.
Alkaline Hydrolysis of Amino-Alkylbenzenesulfonic Acids
For related compounds, alkaline hydrolysis of amino-alkylbenzenesulfonic acids has been used to obtain amino-phenol derivatives, which suggests that modification of alkyl side chains under alkaline conditions can be a viable approach for functional group transformations.
- Example: Hydrolysis of 2-amino-5-alkylbenzenesulfonic acids under strong alkaline conditions (KOH, elevated temperature and pressure) yields 2-amino-5-alkylphenols.
- This method indicates potential for side chain modifications in sulfonated aromatic amines.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive coupling of nitroaromatic sulfonic acids | Nitro-substituted benzenesulfonic acids | Iron-copper or iron-nickel composite catalyst; methanol/ethanol solvent | Autoclave heating; mild temperature | High selectivity; preserves sulfonic acid groups | Requires specialized catalyst and equipment |
| Nitration, protection, and reduction | Protected aromatic sulfonic acid derivatives | Nitrate source (HNO3, NaNO3), strong acids, reducing agents (Fe/HCl, SnCl2, Raney Ni) | Controlled temperature; multiple steps | High purity; scalable; impurity control | Multi-step; protection/deprotection needed |
| Alkaline hydrolysis of amino-alkylbenzenesulfonic acids | Amino-alkylbenzenesulfonic acids | KOH solution | Elevated temperature (300 °C), high pressure (15–20 bar) | Effective for phenol derivatives | Harsh conditions; limited direct application |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including sulfonated compounds, azo dyes, and other functionalized aromatic compounds.
Scientific Research Applications
Inhibition of Human Neutrophil Elastase (hNE)
Recent studies have highlighted the compound's potential as an inhibitor of hNE, an enzyme implicated in various inflammatory conditions, including Acute Respiratory Distress Syndrome (ARDS).
- Mechanism : The compound acts as a competitive inhibitor of hNE. Its structure allows it to bind effectively to the active site of the enzyme, preventing substrate access.
- Research Findings : In vitro evaluations have shown that derivatives of benzenesulfonic acids, including this compound, exhibit moderate inhibitory activity against hNE. A notable study reported an IC50 value of 35.2 μM for one of its derivatives, indicating a promising lead for further development .
Drug Design and Development
The structural characteristics of 5-amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid make it a valuable scaffold for drug design:
- Fragment-Based Drug Discovery : The compound's sulfonic acid moiety is significant in fragment-based approaches to drug design. Its small size and ability to form hydrogen bonds enhance binding affinity to target proteins .
- Computational Studies : Molecular docking studies suggest that modifications to the amide groups can enhance binding interactions with hNE, indicating pathways for optimizing therapeutic efficacy .
Case Study 1: Development of hNE Inhibitors
A study synthesized various benzenesulfonic acid derivatives to evaluate their hNE inhibitory activities. The results indicated that:
- Compounds with specific substituents on the amide groups showed significantly improved inhibitory effects.
- The most potent derivative demonstrated an IC50 value comparable to established inhibitors, suggesting that further optimization could yield effective therapeutic agents against ARDS .
Case Study 2: Cytotoxicity Assessment
In assessing the safety profile of these compounds, researchers evaluated their cytotoxicity against several cancer cell lines (MCF-7, BGC823, A549, HepG2, HCT116):
- The tested compounds exhibited no significant cytotoxic effects at concentrations up to 50 μM, indicating a favorable safety profile for potential therapeutic use .
Summary Table of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Inhibition of hNE | Compounds act as competitive inhibitors for hNE involved in ARDS treatment | IC50 = 35.2 μM for certain derivatives |
| Drug Design | Utilization of sulfonic acid moiety for fragment-based drug discovery | Enhanced binding through structural modifications |
| Cytotoxicity Assessment | Evaluated against multiple cancer cell lines | No significant cytotoxicity at 50 μM |
Mechanism of Action
The mechanism by which 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino groups can engage in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate biological processes and chemical reactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid
- CAS Registry Number : 117-61-3
- Molecular Formula : C₁₂H₁₂N₂O₆S₂
- Molecular Weight : 344.36 g/mol
- Physical Properties : Purple powder, hygroscopic, stored in cool, ventilated conditions away from oxidants .
Applications: Primarily used as an intermediate in dye and pigment synthesis. Its bifunctional sulfonic acid and amino groups enable reactivity in diazo coupling and metal complexation .
Comparison with Structurally Similar Compounds
5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic Acid
- CAS : 119-72-2
- Molecular Formula : C₁₄H₁₂N₂O₈S₂
- Molecular Weight : 400.39 g/mol
- Key Differences: Contains a nitro group (-NO₂) instead of an amino group (-NH₂) at the para position of the phenyl ring. Features an ethenyl (C=C) linkage instead of ethyl (C-C), increasing conjugation and rigidity.
- Applications : Precursor in dye synthesis; nitro groups are often reduced to amines in downstream reactions. Industrially supplied in bulk for high-throughput processes .
2-(4-Aminoaniline)-5-nitrobenzenesulphonic Acid
- CAS : 91-29-2
- Molecular Formula : C₁₂H₁₁N₃O₅S
- Molecular Weight : 309.30 g/mol
- Key Differences :
- Nitro group at the 5-position and aniline linkage instead of ethyl/ethenyl bridges.
- Reduced sulfonic acid density (one -SO₃H group vs. two in the target compound).
4,4'-Diaminostilbene-2,2'-disulfonic Acid
- CAS: Not explicitly listed (upstream product in ).
- Molecular Formula : C₁₄H₁₄N₂O₆S₂
- Molecular Weight : 370.40 g/mol
- Key Differences :
- Stilbene backbone (ethenyl bridge) instead of ethyl, enhancing UV absorption and fluorescence properties.
- Symmetrical diamine and disulfonic acid groups.
- Applications : Fluorescent whitening agents and optical brighteners in textiles .
Structural and Functional Analysis
Functional Group Impact
- Amino Groups (-NH₂): Enhance nucleophilicity, enabling diazotization and coupling reactions. Critical for dye intermediates .
- Nitro Groups (-NO₂): Electron-withdrawing, increasing oxidative stability but requiring reduction for further functionalization .
- Sulfonic Acid (-SO₃H) : Improves water solubility and facilitates ionic interactions in dye matrices .
Linkage Effects
- Ethyl (C-C) : Provides flexibility, reducing steric hindrance in synthesis.
- Ethenyl (C=C) : Enh conjugation, affecting UV-Vis absorption and application in optical materials .
Comparative Data Table
| Compound Name (IUPAC) | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 5-Amino-2-(4-amino-2-sulfophenyl)benzenesulfonic acid | 117-61-3 | C₁₂H₁₂N₂O₆S₂ | 344.36 | -NH₂, -SO₃H | Dye intermediates, ligands |
| 5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid | 119-72-2 | C₁₄H₁₂N₂O₈S₂ | 400.39 | -NO₂, -SO₃H, C=C | Dye precursor, HPLC analyte |
| 2-((4-Aminophenyl)amino)-5-nitrobenzenesulfonic acid | 91-29-2 | C₁₂H₁₁N₃O₅S | 309.30 | -NO₂, -NH-(C₆H₄NH₂) | Azo dye synthesis |
| 4,4'-Diaminostilbene-2,2'-disulfonic acid | N/A | C₁₄H₁₄N₂O₆S₂ | 370.40 | -NH₂, -SO₃H, C=C | Optical brighteners |
Research Findings and Industrial Relevance
- Synthetic Utility: The target compound’s ethyl linkage and amino groups make it versatile for modular dye synthesis, whereas nitro analogs require additional reduction steps .
- Analytical Methods : HPLC (e.g., Newcrom R1 column) effectively separates nitro derivatives, highlighting the role of sulfonic acid groups in retention behavior .
- Safety Considerations: Nitro-containing analogs pose higher oxidative risks, necessitating stringent storage protocols compared to amino-dominated structures .
Biological Activity
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid (CAS No. 5136-34-5), also known as 4,4-diaminobibenzyl-2,2-disulfonic acid, is a sulfonated aromatic compound with potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O6S2
- Molecular Weight : 372.42 g/mol
- CAS Number : 5136-34-5
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its antioxidant and potential anticancer properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that sulfonated compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
| Compound | IC50 Value (µg/mL) | Method Used |
|---|---|---|
| This compound | TBD | DPPH assay |
| Similar sulfonated compounds | 23.58 (EtOAc extract) | DPPH assay |
Note: Specific IC50 values for the compound itself were not found in the literature; however, extrapolation from related compounds suggests potential efficacy.
The proposed mechanisms through which this compound may exert its biological effects include:
- Free Radical Scavenging : By donating electrons to free radicals, it may reduce oxidative stress.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Research on related compounds provides insight into the potential applications of this compound:
- Antioxidant Studies : A study evaluated various extracts for antioxidant capacity using DPPH and CUPRAC methods, finding significant scavenging activity in certain fractions .
- Cancer Research : Investigations into dual inhibitors targeting Sirtuin and HDAC enzymes demonstrated enhanced anticancer effects when structural modifications were applied to similar compounds .
- Phytochemical Analysis : The evaluation of natural products highlighted the importance of sulfonated derivatives in therapeutic contexts, suggesting a pathway for future research into synthetic analogs like this compound .
Q & A
Q. What are the recommended methods for synthesizing 5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid, and what critical parameters affect yield?
Synthesis typically involves multi-step functional group transformations. Key steps include sulfonation, amino group protection, and coupling reactions. For example, sodium salts of sulfonic acids can be generated via NaOH treatment, followed by conversion to sulfonyl chlorides using thionyl chloride . Critical parameters include reaction temperature (room temperature for thionyl chloride reactions), stoichiometry of protecting agents (e.g., 2-methyl-benzo[d]oxazole-5-sulfonyl chloride), and purification via recrystallization to ensure high purity. Yield optimization requires careful control of reaction time and exclusion of moisture .
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify aromatic proton environments and ethyl linker integrity.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% by area normalization).
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 249.29 g/mol for related sulfonate esters) .
- Melting Point Analysis : Compare observed values (e.g., ~300°C for similar sulfonic acids) to literature data .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- UV-Vis Spectroscopy : Identifies conjugation patterns in aromatic systems.
- Infrared (IR) Spectroscopy : Confirms sulfonic acid (-SO₃H) and amino (-NH₂) functional groups via characteristic stretches (e.g., ~1030 cm⁻¹ for S=O) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .
Advanced Research Questions
Q. What challenges arise in modifying sulfonic acid groups without affecting amino functionalities, and how are they addressed?
Dual sulfonic acid and amino groups create reactivity conflicts. Strategies include:
- Selective Protection : Use acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) for amino groups during sulfonic acid derivatization .
- pH-Controlled Reactions : Perform sulfonation at low pH to protonate amino groups, reducing nucleophilicity .
- Solid-Phase Synthesis : Immobilize the compound to limit undesired side reactions .
Q. How do dual sulfonic acid groups influence solubility and reactivity in aqueous vs. organic solvents?
- Solubility : High hydrophilicity in aqueous media due to strong hydrogen bonding with -SO₃H groups. Poor solubility in organic solvents necessitates polar aprotic solvents (e.g., DMSO) .
- Reactivity : Sulfonic acids act as strong acids (pKa ~1), enabling salt formation with bases. In organic phases, they participate in electrophilic substitution but require activation (e.g., as sulfonyl chlorides) .
Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved experimentally?
Discrepancies in sulfonation efficiency (e.g., varying yields for ethylsulfonyl derivatives) arise from competing side reactions. Resolution strategies:
Q. What strategies enhance the compound’s stability under varying pH conditions?
Q. How does this compound interact with biological macromolecules, and what methodologies study these interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., serum albumin).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-receptor interactions.
- Cytotoxicity Assays : Evaluate cellular toxicity (e.g., IC₅₀ values) using MTT or resazurin assays .
Notes
- Methodological Focus : Emphasized experimental design, troubleshooting, and advanced characterization techniques.
- Synthesis Optimization : Highlighted process control and simulation methodologies from chemical engineering frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
